molecular formula C14H21N3O3 B11099788 N-[2-(Hydrazinecarbonyl)ethyl]-2-(2-methylpropoxy)benzamide

N-[2-(Hydrazinecarbonyl)ethyl]-2-(2-methylpropoxy)benzamide

Cat. No.: B11099788
M. Wt: 279.33 g/mol
InChI Key: MQLKTNAEXXVYMO-UHFFFAOYSA-N
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Description

N-[2-(Hydrazinecarbonyl)ethyl]-2-(2-methylpropoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a hydrazinecarbonyl group and a 2-methylpropoxy group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Hydrazinecarbonyl)ethyl]-2-(2-methylpropoxy)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-(2-methylpropoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethylamine to yield 2-(2-methylpropoxy)benzamide.

    Introduction of the Hydrazinecarbonyl Group: The next step involves the introduction of the hydrazinecarbonyl group. This can be done by reacting the benzamide with hydrazine hydrate under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Hydrazinecarbonyl)ethyl]-2-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Azides or nitroso derivatives.

    Reduction: Hydrazones or primary amines.

    Substitution: Halogenated benzamides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(Hydrazinecarbonyl)ethyl]-2-(2-methylpropoxy)benzamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its hydrazinecarbonyl group can form covalent bonds with certain amino acids, making it useful in probing protein structures.

Medicine

This compound has potential applications in medicinal chemistry. It can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-[2-(Hydrazinecarbonyl)ethyl]-2-(2-methylpropoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Hydrazinecarbonyl)ethyl]benzamide: Lacks the 2-methylpropoxy group, making it less hydrophobic.

    2-(2-Methylpropoxy)benzamide: Lacks the hydrazinecarbonyl group, reducing its reactivity with proteins.

    N-[2-(Hydrazinecarbonyl)ethyl]-2-methoxybenzamide: Contains a methoxy group instead of a 2-methylpropoxy group, affecting its steric and electronic properties.

Uniqueness

N-[2-(Hydrazinecarbonyl)ethyl]-2-(2-methylpropoxy)benzamide is unique due to the presence of both the hydrazinecarbonyl and 2-methylpropoxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

N-(3-hydrazinyl-3-oxopropyl)-2-(2-methylpropoxy)benzamide

InChI

InChI=1S/C14H21N3O3/c1-10(2)9-20-12-6-4-3-5-11(12)14(19)16-8-7-13(18)17-15/h3-6,10H,7-9,15H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

MQLKTNAEXXVYMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)NCCC(=O)NN

Origin of Product

United States

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